molecular formula C17H16FN5O2S B2532616 N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224001-96-0

N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2532616
CAS No.: 1224001-96-0
M. Wt: 373.41
InChI Key: UHGLASXGYIHNFJ-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a thiazolo[4,5-d]pyrimidin-7-one core substituted at position 2 with a pyrrolidin-1-yl group and at position 6 with an acetamide-linked 4-fluorophenyl moiety. The 4-fluorophenyl group may enhance metabolic stability, while the pyrrolidin-1-yl substituent could influence lipophilicity and binding interactions . The compound is cataloged in screening libraries, indicating its use in drug discovery pipelines .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-11-3-5-12(6-4-11)20-13(24)9-23-10-19-15-14(16(23)25)26-17(21-15)22-7-1-2-8-22/h3-6,10H,1-2,7-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGLASXGYIHNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyrimidine core, a pyrrolidine ring, and a fluorophenyl group. The molecular formula is C17H18FN3O4SC_{17}H_{18}FN_3O_4S, with a molecular weight of approximately 367.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or modulator of specific pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
22aLX210Inhibits HCV replication
22cHCVSignificant reductionModulates viral protein activity

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the activation of human hepatic stellate cells (LX2), which are implicated in liver fibrosis.

Table 2: Summary of Anti-inflammatory Activity

CompoundAssay TypeResult
22aLX2 ActivationInhibition at 10 µM
22cNF-kB Reporter Gene AssaySignificant activation

Case Studies

  • Case Study on Liver Fibrosis : A study focusing on the effects of thiazolopyrimidine derivatives showed that compounds like 22a and 22c significantly inhibited the activation of LX2 cells at concentrations as low as 10 µM. This suggests their potential use in treating liver fibrosis.
  • Study on HCV Replication : Another investigation revealed that these compounds could reduce the expression of HCV NS3 and NS5A proteins in subgenome-expressing cells, highlighting their potential role in antiviral therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Heterocyclic Substituent (Position 2)

The substitution at position 2 of the thiazolo[4,5-d]pyrimidine core significantly alters physicochemical properties. For example:

  • Piperidin-1-yl analog : Replacing pyrrolidin-1-yl (5-membered ring) with piperidin-1-yl (6-membered ring) increases steric bulk and may modulate solubility. Piperidine’s larger ring size could enhance hydrophobic interactions in binding pockets .
  • Thioxo derivatives : Compounds with a 2-thioxo group (e.g., III and VI in ) replace the pyrrolidin-1-yl group with a sulfur atom, introducing hydrogen-bond acceptor properties that could affect target engagement .

Variations in the Acetamide-Linked Aryl Group (Position 6)

Modifications to the aryl group on the acetamide side chain influence electronic and steric properties:

  • 4-Ethoxyphenyl analog : The ethoxy group introduces electron-donating effects, which may alter electronic distribution and metabolic stability .

Comparison with Fluconazole Hybrids

While the target compound lacks a triazole moiety, related fluconazole hybrids (e.g., I–XII in ) combine thiazolo[4,5-d]pyrimidines with triazoles to enhance antifungal activity. These hybrids demonstrate the scaffold’s versatility but highlight the target compound’s distinct mechanism, as it excludes the triazole component critical for cytochrome P450 inhibition .

Structural and Pharmacokinetic Data Tables

Table 1: Structural Analogs of the Target Compound

Compound Name Substituent (Position 2) Acetamide Aryl Group Molecular Formula Molecular Weight (g/mol) Source
N-(4-Fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide Pyrrolidin-1-yl 4-Fluorophenyl C₁₉H₁₉FN₆O₂S 414.46
N-(4-Chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide Pyrrolidin-1-yl 4-Chlorophenyl C₁₉H₁₉ClN₆O₂S 430.91
N-(4-Ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide Pyrrolidin-1-yl 4-Ethoxyphenyl C₂₁H₂₄N₆O₃S 440.52
N-(4-Fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide Piperidin-1-yl 4-Fluorophenyl C₂₀H₂₁FN₆O₂S 428.48

Table 2: Key Thiazolo[4,5-d]Pyrimidine Derivatives with Pharmacological Data

Compound (from ) Substituents (Position 3) Biological Note Reference
III : 3-(4-Fluorophenyl)-2-thioxo 4-Fluorophenyl, 2-thioxo Enhanced membrane permeability vs. fluconazole
VI : 3-(4-Fluorophenyl)-2-thioxo 4-Fluorophenyl, 2-thioxo Synergistic antifungal activity in hybrids

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